5-Isopropyl-1,3-cyclohexanedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZQEYDAFUJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340615 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18456-87-6 | |
| Record name | 5-Isopropyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Isopropyl)cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of 1,3 Cyclohexanedione Derivatives in Organic Chemistry Research
1,3-Cyclohexanedione (B196179) and its derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and versatility. guidechem.comresearchgate.netjournalcra.com These cyclic 1,3-diketones feature a six-membered ring with two carbonyl groups at positions 1 and 3. guidechem.com This structural arrangement leads to a highly reactive methylene (B1212753) group at C2 and the ability to exist in equilibrium with its enol tautomer, which influences its reaction pathways. journalcra.comwikipedia.org In solution, the enol form is predominant. wikipedia.org
The reactivity of the dicarbonyl groups and the active methylene moiety allows for a wide range of chemical transformations. researchgate.netjournalcra.com These compounds readily undergo reactions such as condensation, alkylation, acylation, and Michael additions, making them precursors for a diverse array of more complex molecules. guidechem.comresearchgate.netjournalcra.com Their utility is demonstrated in the synthesis of various heterocyclic compounds, including xanthenes, pyrans, and phenanthroline derivatives. researchgate.netresearchgate.netresearchgate.net
Furthermore, derivatives of 1,3-cyclohexanedione are present in numerous natural products and biologically active molecules. google.comnih.gov For instance, they form the core structure of certain herbicides, such as cycloxydim (B1459944) and sethoxydim, and are intermediates in the production of pharmaceuticals like the antiemetic drug Ondansetron. wikipedia.orggoogle.com The ability of these compounds to chelate metal ions is a key aspect of their biological activity, particularly in their role as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). google.comnih.gov
Recent research has also highlighted the role of cyclic 1,3-diketone derivatives as more than just reactants. They can function as buffering molecules in non-aqueous solutions, which can affect reaction rates and the amount of catalyst required for a given transformation. acs.org This dual functionality underscores the complexity and importance of understanding the behavior of these compounds in various chemical environments. The development of new synthetic methods, including organocatalytic and transition-metal-free approaches, continues to expand the applications of 1,3-cyclohexanedione derivatives in modern organic chemistry. nih.govorganic-chemistry.org
Properties of 1,3-Cyclohexanedione
| Property | Value |
|---|---|
| Chemical Formula | C₆H₈O₂ |
| Appearance | White to off-white crystalline solid |
| Molar Mass | 112.13 g/mol |
This table contains data for the parent compound, 1,3-cyclohexanedione.
Significance of 5 Isopropyl 1,3 Cyclohexanedione As a Versatile Intermediate
5-Isopropyl-1,3-cyclohexanedione is a significant organic compound that serves as a valuable intermediate in a variety of synthetic applications. cymitquimica.comchemicalbook.comchemdad.com Its structure, featuring a cyclohexane (B81311) ring with two carbonyl groups and an isopropyl substituent at the 5-position, provides a unique combination of reactivity and steric influence that chemists can exploit to build complex molecular architectures. cymitquimica.comnih.gov
One of the primary applications of this compound is as a starting material for the synthesis of other organic compounds. cymitquimica.comchemicalbook.comchemdad.com It is particularly noted for its use in the preparation of monocyclic terpenes and carvotanacetone (B1241184) analogs. chemicalbook.comchemdad.comscbt.com Terpenes are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities and commercial applications, including fragrances and pharmaceuticals. The synthesis of analogs of carvotanacetone, a monoterpene found in some essential oils, highlights the utility of the isopropyl-substituted cyclohexanedione framework in natural product synthesis.
The reactivity of this compound stems from the presence of the 1,3-dicarbonyl moiety. This functional group allows for a variety of chemical transformations. For instance, it can undergo methylation with methyl iodide to yield 5-isopropyl-2-methyl-1,3-cyclohexanedione. chemicalbook.comchemdad.com It also reacts with α,β-unsaturated aldehydes to form 2H-pyrans, which are important heterocyclic scaffolds. chemicalbook.comchemdad.com
Several synthetic routes to this compound have been developed. A common method involves the condensation of isobutylideneacetone with ethyl malonate. chemicalbook.comchemdad.com Another reported multi-step synthesis involves an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and finally decarboxylation. chemicalbook.comchemdad.comed.gov This sequence of classic carbonyl chemistry reactions makes the synthesis of this compound an excellent case study for advanced organic chemistry laboratories. ed.gov
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₂ cymitquimica.comnih.gov |
| Molecular Weight | 154.21 g/mol cymitquimica.com |
| Appearance | Powder cymitquimica.com |
| Melting Point | 63-65 °C chemdad.comsigmaaldrich.com |
| CAS Number | 18456-87-6 cymitquimica.comnih.gov |
Historical Context of Research on Cyclic 1,3 Diketones
Established Synthesis Routes for 5-Isopropyl-1,3-cyclohexanedione
The primary synthetic strategies for obtaining this compound involve either a multi-step sequence starting from simple precursors or a condensation approach. ed.govsigmaaldrich.com An alternative conceptual approach involves the synthesis of the foundational cyclohexane-1,3-dione structure, which can then be modified to introduce the isopropyl group at the 5-position.
A well-documented and robust method for synthesizing this compound involves a sequence of reactions starting from basic, inexpensive chemicals. ed.gov This pathway is notable for its application of fundamental carbonyl chemistry transformations. ed.govresearchgate.net The sequence includes an aldol (B89426) condensation, a Dieckmann-type annulation, and concludes with ester hydrolysis and decarboxylation. ed.govchemicalbook.com A significant advantage of this optimized synthesis is that it can be performed without purification of the intermediates until the final step. ed.govresearchgate.net
The initial step in this multistep synthesis is an aldol condensation. ed.gov This reaction typically involves the base-catalyzed reaction between acetone (B3395972) and isobutyraldehyde (B47883). chegg.com The enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde to form an aldol addition product, 4-hydroxy-5-methylhexan-2-one. chegg.com Subsequent dehydration of this aldol addition product, often acid-catalyzed, yields an α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one. chegg.com
Following the formation of the α,β-unsaturated ketone, a Dieckmann-type annulation is performed. ed.gov This key ring-forming step involves the reaction of the α,β-unsaturated ketone with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. prepchem.com The reaction proceeds through a Michael addition of the malonate enolate to the unsaturated ketone, followed by an intramolecular Claisen condensation to form the six-membered ring.
The final stage of this synthetic sequence involves the hydrolysis of the ester group, which is a remnant of the malonic ester used in the annulation step, followed by decarboxylation. ed.gov This is typically achieved by heating the intermediate in the presence of aqueous acid or base. prepchem.comepo.org The process removes the carbalkoxy group, yielding the target molecule, this compound. ed.govepo.org
An alternative, more direct synthesis involves the condensation of isobutylideneacetone with ethyl malonate. sigmaaldrich.comchemicalbook.comchemdad.com Isobutylideneacetone is another name for 5-methyl-3-hexen-2-one, the same α,β-unsaturated ketone intermediate from the multistep synthesis. This method essentially combines the Michael addition and subsequent cyclization steps into a single conceptual transformation. The reaction is carried out in the presence of a base, such as sodium ethoxide, and is followed by hydrolysis and decarboxylation to afford this compound. prepchem.com A reported procedure using this method gives a yield of approximately 40%. prepchem.com
| Reactants | Reagents | Product | Yield |
| Isobutylideneacetone, Ethyl Malonate | 1. Sodium Ethoxide, Ethanol 2. Potassium Hydroxide, Water 3. Hydrochloric Acid | This compound | 40% prepchem.com |
This table summarizes the condensation reaction for the synthesis of this compound.
The synthesis of the parent cyclohexane-1,3-dione ring system provides a foundational structure that can be subsequently alkylated or otherwise modified at the 5-position. epo.org One common method for preparing cyclohexane-1,3-dione is through the hydrogenation of resorcinol or its derivatives. google.com Various catalysts, including Raney nickel, palladium, rhodium, and ruthenium, have been employed for this transformation, often under high pressure and alkaline conditions. google.com More recent methods have focused on achieving this reduction under milder conditions. google.com Once cyclohexane-1,3-dione is obtained, it can serve as a precursor for the synthesis of 5-substituted derivatives, including this compound, through alkylation reactions.
Multistep Synthesis from Commodity Chemicals
Advanced Synthetic Approaches Involving this compound
The reactivity of the acidic methylene (B1212753) group situated between the two carbonyls, along with the carbonyl groups themselves, allows for a diverse range of chemical transformations. These reactions enable the construction of more intricate molecules.
Preparation of Spirocyclopropanes from 1,3-Cyclohexanediones
A notable application of this compound is in the synthesis of spirocyclopropanes, which are structural motifs found in numerous natural products and pharmacologically active compounds. This transformation involves the formation of a three-membered ring fused in a spirocyclic fashion at the C2 position of the cyclohexanedione ring.
An efficient and practical method for the synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes involves the use of a sulfonium (B1226848) salt as the cyclopropanating agent. nih.gov Specifically, the reaction of 1,3-cyclohexanediones with (2-Bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) provides the corresponding spiro[2.5]octane-4,8-dione derivatives in high yields. nih.gov
The reaction proceeds by the deprotonation of the 1,3-diketone by a base, creating a nucleophilic enolate. This enolate then attacks the sulfonium salt, leading to a cascade of events that culminates in the formation of the spirocyclopropane ring. This method is particularly effective for creating unsubstituted cyclopropane (B1198618) rings at the spiro center. nih.gov
The success of the spirocyclopropanation is highly dependent on the reaction conditions. Research has shown that the choice of base and solvent is critical for achieving high yields. An optimized and widely applicable procedure involves using powdered potassium carbonate (K₂CO₃) as the base in ethyl acetate (B1210297) (EtOAc) as the solvent at room temperature. nih.gov These conditions are mild and effective for a range of 1,3-dione substrates.
In a specific application of this methodology, 5-isopropylcyclohexane-1,3-dione was reacted with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. Utilizing the optimized conditions of powdered potassium carbonate in ethyl acetate, the desired 6-isopropylspiro[2.5]octane-4,8-dione was successfully synthesized in a high yield of 85%.
Table 1: Optimization of Spirocyclopropanation of Substituted 1,3-Cyclohexanediones
| Substrate (1,3-Dione) | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1,3-Cyclohexanedione | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | K₂CO₃ | EtOAc | 87 |
| 5,5-Dimethyl-1,3-cyclohexanedione | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | K₂CO₃ | EtOAc | 95 |
| This compound | (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate | K₂CO₃ | EtOAc | 85 |
This table is generated based on findings from research on efficient spirocyclopropane synthesis. nih.gov
Synthesis of 2H-Pyrans via Reaction with α,β-Unsaturated Aldehydes
This compound is a valuable precursor for synthesizing heterocyclic compounds, such as 2H-pyrans. chemdad.comchemicalbook.com The synthesis is typically achieved through a tandem reaction sequence initiated by a Knoevenagel condensation with an α,β-unsaturated aldehyde. nih.govsci-hub.se
The reaction begins with the base-catalyzed condensation of the active methylene group of this compound with the aldehyde group of an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). This step forms a highly conjugated intermediate. This intermediate then undergoes an intramolecular cyclization, specifically an oxa-Michael addition, where one of the enolic hydroxyl groups attacks the β-carbon of the original unsaturated system. Subsequent dehydration yields the stable, substituted 2H-pyran ring system. This methodology provides a straightforward route to complex, fused heterocyclic structures. scispace.com
Formation of Monocyclic Terpenes from Cyclic 1,3-Diketones
The structural framework of this compound makes it an ideal starting material for the synthesis of monocyclic terpenes. chemdad.comchemicalbook.com Notably, it is used as a key reagent to prepare analogues of carvotanacetone (B1241184), a naturally occurring p-menthane (B155814) monoterpenoid. scbt.com
The synthesis typically involves the selective alkylation at the C2 position of the diketone. For instance, methylation of this compound with methyl iodide yields 5-isopropyl-2-methyl-1,3-cyclohexanedione. chemicalbook.com This intermediate can then be subjected to further transformations, such as reduction and dehydration, to construct the characteristic framework of monocyclic terpenes. The presence of the isopropyl group at the 5-position is a key structural feature that directs the synthesis towards this class of natural products. acs.org
Conversion to 2-Cyclohexenones
Another important synthetic transformation of this compound is its conversion into the corresponding α,β-unsaturated ketone, 5-isopropyl-2-cyclohexenone. This conversion removes one of the carbonyl groups and introduces a double bond into the ring, providing a different, yet highly useful, synthetic intermediate.
A standard and effective method to achieve this conversion involves a two-step process. First, the 1,3-diketone is converted into an enol ether. This is typically accomplished by reacting the diketone with an alcohol (like ethanol) under acidic conditions to selectively transform one of the ketone groups into an ethoxy group, yielding 3-ethoxy-5-isopropyl-2-cyclohexenone. The second step involves the reduction of this enol ether. A classic method for this reduction is the use of calcium in liquid ammonia, which reduces the enol ether system to furnish the desired 5-isopropyl-2-cyclohexenone product. This transformation opens up access to a different class of compounds that can be used in various other synthetic applications, such as Michael additions and Diels-Alder reactions.
Preparation of 2-Alkylidene-1,3-cyclohexanediones
2-Alkylidene-1,3-cyclohexanediones are recognized as valuable synthetic intermediates due to the high reactivity of their enedione system, which facilitates the introduction of a well-functionalized cyclohexane (B81311) unit into various molecules. wm.edu The synthesis of these compounds can be approached through several methods, although challenges exist due to their high electrophilicity, which can lead to subsequent reactions. wm.edu
One common strategy involves a Mannich-type reaction followed by elimination. In this approach, a 1,3-cyclohexanedione, such as the 5-isopropyl derivative, reacts with an iminium species, generated from an aldehyde and a secondary amine like piperidine. rsc.org The resulting Mannich base is then subjected to acidic conditions to induce elimination, yielding the desired 2-alkylidene-1,3-cyclohexanedione. rsc.org It is often necessary to add the iminium species slowly to the diketone to minimize the formation of Michael adducts as byproducts. rsc.org
Another synthetic route is the Knoevenagel condensation, which involves the reaction of a 1,3-dicarbonyl compound with an aldehyde. However, the nucleophilic conditions of this reaction are often incompatible with the high electrophilicity of the resulting 2-alkylidene-1,3-cyclohexanediones, leading to further reactions. wm.edu For instance, the reaction of 1,3-cyclohexanedione with an aldehyde can produce a 2:1 adduct where the initially formed 2-alkylidene intermediate reacts with another molecule of the dione (B5365651) anion. wm.edu
A thiomethylation-oxidation-elimination sequence offers an alternative pathway. This involves the reaction of the 1,3-dicarbonyl compound with N-methylthiomethylpiperidine hydrochloride to yield a C-alkylated product. Subsequent oxidation to the sulfoxide (B87167) followed by thermolysis results in the elimination of methyl sulfenic acid, generating the target 2-methylene-β-dicarbonyl system. wm.edu
The stability and yield of 2-alkylidene-1,3-cyclohexanediones can be influenced by factors such as the ring size of the dione and the reaction conditions. For example, autoxidation of 2-alkylidene-1,3-cyclohexanediones can lead to the formation of endoperoxides, a reaction that proceeds efficiently with six-membered rings. rsc.org
Methylation Reactions of this compound
The methylation of this compound is a key transformation that introduces a methyl group at the C-2 position, yielding 5-isopropyl-2-methyl-1,3-cyclohexanedione. This reaction takes advantage of the acidic nature of the methylene protons situated between the two carbonyl groups.
Synthesis of 5-Isopropyl-2-methyl-1,3-cyclohexanedione
The synthesis of 5-isopropyl-2-methyl-1,3-cyclohexanedione is typically achieved by reacting this compound with a methylating agent, such as methyl iodide. chemdad.com The reaction is carried out in the presence of a base, which deprotonates the C-2 position of the dione to form an enolate anion. This nucleophilic enolate then attacks the methyl iodide in an SN2 reaction, resulting in the formation of the C-methylated product. wikipedia.org
The choice of base and solvent is crucial for the success of this reaction. The enolate of 1,3-cyclohexanedione can be readily formed, and its subsequent reaction with methyl iodide leads to the desired 2-methyl derivative. wikipedia.org
Oxidative Transformations of 5-Substituted 1,3-Cyclohexanedione Derivatives
5-Substituted 1,3-cyclohexanedione derivatives, including this compound, can undergo oxidative transformations to yield valuable aromatic compounds like resorcinols and their ethers. These reactions essentially involve the aromatization of the cyclohexanedione ring.
Conversion to Alkyl Ethers of Resorcinol
Direct Formation of Substituted Resorcinols
The direct formation of substituted resorcinols from 5-substituted 1,3-cyclohexanediones can be achieved through dehydrogenation. google.com This process is the reverse of the hydrogenation of resorcinols to produce 1,3-cyclohexanediones. google.com While specific catalysts and conditions for the direct dehydrogenation of this compound to 5-isopropylresorcinol are not extensively detailed in the provided context, the general principle of dehydrogenating dihydroresorcinols to resorcinols is known. google.com This transformation is significant as resorcinol and its derivatives are important industrial chemicals used in the production of resins, dyes, and adhesives. google.com
The synthesis of 1,3-cyclohexanediones from resorcinols often involves catalytic transfer hydrogenation or hydrogenation with catalysts like Raney nickel or palladium on carbon. google.com Reversing this process would require an oxidative step.
Enol-Keto Tautomerism in 1,3-Cyclohexanediones
The structure of this compound, like other 1,3-dicarbonyl compounds, is not static. It exists as a dynamic equilibrium between its diketo form and one or more enol tautomers. libretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. libretexts.org For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
In the gas phase, studies on the parent 1,3-cyclohexanedione have shown that the diketo form can be observed, but the enol form is significantly populated, especially in condensed phases. researchgate.net For asymmetrical ketones, more than one enol tautomer is possible. libretexts.org In the case of this compound, the isopropyl group at the 5-position does not break the symmetry with respect to the two carbonyl groups, so only one primary enol form is expected. The equilibrium between the keto and enol forms is a fundamental aspect of the compound's reactivity.
| Tautomer | Key Features | Relative Stability Factors |
| Keto Form | Contains two carbonyl (C=O) groups. | Stronger C=O double bond. libretexts.org |
| Enol Form | Contains a hydroxyl (-OH) group and a C=C double bond. | Conjugation between C=C and C=O; Intramolecular hydrogen bonding. libretexts.orgyoutube.com |
Nucleophilic and Electrophilic Reactions
The chemical reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The acidic α-hydrogens, located on the carbon atom between the two carbonyl groups (C2) and on the carbons adjacent to the carbonyls (C4 and C6), make the molecule a potent nucleophile upon deprotonation.
The acidity of the α-hydrogens at the C2 position is significantly enhanced due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance. This stabilized carbanion, or enolate, is a soft nucleophile, which plays a crucial role in many of its characteristic reactions. masterorganicchemistry.com The compound can undergo reactions such as alkylation and acylation at the C2 position. For instance, methylation with methyl iodide can yield 5-isopropyl-2-methyl-1,3-cyclohexanedione. chemdad.com
One of the most important reactions involving 1,3-dicarbonyl compounds is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this reaction, this compound, after being deprotonated by a base, acts as the "Michael donor." youtube.com The resulting resonance-stabilized enolate attacks the β-carbon of a "Michael acceptor," such as an α,β-unsaturated ketone or aldehyde. masterorganicchemistry.comyoutube.com
The general mechanism involves three key steps:
Deprotonation: A base removes an acidic α-proton from the C2 position of this compound to form a stabilized enolate. masterorganicchemistry.com
Conjugate Addition: The enolate nucleophile attacks the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.com
Protonation: The resulting intermediate is protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com
This reaction is highly valuable for forming new carbon-carbon bonds and is a cornerstone of synthetic organic chemistry. The synthesis of this compound itself can be achieved through a sequence that includes a Dieckmann-type annulation, which is conceptually related to the intramolecular version of such carbonyl reactions. chemicalbook.comed.gov
Conformational Analysis and Inversion Processes
The six-membered ring of this compound is not planar. To alleviate angle and torsional strain, it adopts non-planar three-dimensional shapes, primarily the chair and boat conformations. libretexts.org The study of these conformations and the processes by which they interconvert is essential for understanding the molecule's stereochemistry and reactivity.
The most stable conformation for a cyclohexane ring is typically the chair form, which minimizes both angle strain and torsional strain by having all C-H bonds staggered. iupac.orgwikipedia.org For this compound, the chair conformation is also the global energy minimum. scielo.org.mx In this conformation, the bulky isopropyl group will strongly prefer to occupy an equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). nih.gov
The ring is flexible and can undergo a "ring flip" or chair-chair interconversion. scielo.org.mx During this process, a chair conformation converts into its mirror-image chair form. This inversion causes all axial substituents to become equatorial and all equatorial substituents to become axial. scielo.org.mx For this compound, the conformation with the axial isopropyl group would be significantly higher in energy and thus much less populated at equilibrium. nih.gov The energy barrier for the chair-chair interconversion of the parent 1,3-cyclohexanedione has been computationally determined to be relatively low. scielo.org.mx
The boat conformation is another possible arrangement for the six-membered ring. It is generally less stable and higher in energy than the chair form due to two main factors:
Torsional Strain: Eclipsing interactions between hydrogens on adjacent carbons. wikipedia.org
Steric Strain: A repulsive interaction between the "flagpole" hydrogens at the C1 and C4 positions (in the parent cyclohexane). libretexts.org
Computational chemistry provides valuable insights into the energies and structures of different conformers. Studies on the parent 1,3-cyclohexanedione have mapped the potential energy surface for its conformational changes. nih.gov The chair conformer is identified as the global minimum. The inversion process from one chair to another involves passing through a transition state with a sofa-like topology, with a calculated energy barrier of 1.87 kcal/mol. scielo.org.mxscielo.org.mx
The boat conformation is a higher-energy state, and the pathway includes two types of twist-boat intermediates. scielo.org.mx For substituted cyclohexanes, the energy difference between conformers with axial versus equatorial substituents has been extensively studied. For an isopropyl group on a simple cyclohexane ring, the equatorial preference is significant, with an enthalpy difference (ΔH°) of about 1.40-2.1 kcal/mol favoring the equatorial position. nih.govpsu.edu This strong preference ensures that this compound exists almost exclusively in the chair conformation with the isopropyl group in the equatorial position.
Conformational Energy Data for Related Structures
| Conformation/Process | Compound | Energy Value (kcal/mol) | Method/Comment |
| Chair-Chair Inversion Barrier | 1,3-Cyclohexanedione | 1.87 | M06-2x/6-311++G(2d,2p) calculation. scielo.org.mxscielo.org.mx |
| Axial-Equatorial ΔH° | Isopropylcyclohexane | 1.40 +/- 0.15 | Experimental (157 K). nih.gov |
| Chair to Boat Activation Energy | Cyclohexane | ~10-11 | General value from literature. |
Acid- and Base-Catalyzed Transformations
This compound, a cyclic β-diketone, exhibits a rich and versatile reactivity profile, particularly in acid- and base-catalyzed transformations. The presence of two carbonyl groups flanking a methylene group (C2) results in acidic protons at this position, making it a key site for a variety of reactions.
Under basic conditions, the deprotonation of the C2 position generates a stabilized enolate, a potent nucleophile. This enolate is central to numerous carbon-carbon bond-forming reactions. For instance, the synthesis of this compound itself can be achieved through a sequence involving a base-catalyzed Dieckmann-type annulation. acs.org Furthermore, methylation of this compound with methyl iodide proceeds via this enolate to yield 5-isopropyl-2-methyl-1,3-cyclohexanedione. researchgate.netchemicalbook.com
Acid catalysis, on the other hand, typically involves the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the corresponding carbonyl carbon. This activation facilitates a range of reactions, including condensations and cycloadditions. A multistep synthesis of this compound has been reported that involves an acid-catalyzed aldol condensation, ester hydrolysis, and decarboxylation, highlighting the importance of both acid and base catalysis in its chemistry. acs.orgresearchgate.net This compound also serves as a starting material for the synthesis of various heterocyclic compounds, such as 2H-pyrans, through reactions with α,β-unsaturated aldehydes. researchgate.netchemicalbook.com
Recent mechanistic studies on the closely related 1,3-cyclohexanedione have revealed that these derivatives can act as more than just reactants; they can also function as buffering molecules in non-aqueous solutions. sigmaaldrich.com This buffering capacity, stemming from the acidic α-methylene protons on the β-diketone moiety, can significantly influence the rates and outcomes of catalyzed reactions. sigmaaldrich.com
Detailed research into the reaction kinetics of cyclic 1,3-diones has demonstrated that the loading amounts and concentrations of the dione reactant have a profound effect on reaction rates and catalyst efficiency. chemspider.com Studies on 1,3-cyclohexanedione, a structural analog of this compound, provide significant insights that are applicable to its substituted derivatives due to the shared reactive β-diketone moiety.
In certain acid- and base-catalyzed reactions, it has been counterintuitively observed that higher concentrations of the 1,3-cyclohexanedione reactant can lead to slower reaction rates. sigmaaldrich.com This phenomenon is attributed to the buffering effect of the dione, where the reactant itself interacts with the catalyst, effectively altering the catalyst's availability or activity. sigmaaldrich.comrsc.org
For example, in acid-catalyzed formal (4+1) cycloaddition reactions, minimizing the loading of 1,3-cyclohexanedione and carefully tuning the reactant concentrations allowed for a dramatic reduction in the required acid catalyst loading—in some cases by as much as 450-fold (from 0.45 equivalents to 0.001 equivalents). sigmaaldrich.com This optimization not only improved catalyst efficiency but also resulted in higher yields, better diastereoselectivities, and shorter reaction times. sigmaaldrich.com
The following table, based on data from studies on 1,3-cyclohexanedione, illustrates the impact of reactant concentration on reaction time and yield in a base-catalyzed reaction.
Table 1: Effects of Reactant Concentrations on a Base-Catalyzed Reaction
| Entry | Reactant Concentration (M) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0.05 | 4 | 91 |
| 2 | 0.10 | 6 | 90 |
| 3 | 0.20 | 12 | 85 |
Data derived from studies on 1,3-cyclohexanedione, which is expected to show similar trends for this compound. The reaction involved the DBU-catalyzed addition to an enone. sigmaaldrich.com
Derivatives and Analogs of 5 Isopropyl 1,3 Cyclohexanedione in Research
Synthesis and Applications of Carvotanacetone (B1241184) Analogs
5-Isopropyl-1,3-cyclohexanedione is utilized as a key starting reagent in the synthesis of carvotanacetone analogs. chemicalbook.comchemdad.com Carvotanacetone is a monoterpenoid ketone found in the essential oils of various plants, including those of the Blumea genus. researchgate.netnih.gov Research has identified carvotanacetone as the major component (92.1%) in the essential oil of Blumea malcolmii. nih.gov
The scientific interest in carvotanacetone and its analogs stems from their potential biological activities. Studies have reported that essential oils containing carvotanacetone possess strong bactericidal activity, moderate cytotoxic activity, and acetylcholinesterase inhibitory effects. researchgate.net For instance, certain carvotanacetone derivatives have demonstrated significant growth inhibitory effects against renal cancer cell lines. researchgate.net This makes the synthesis of its analogs from precursors like this compound an active area of research for developing new therapeutic agents.
Structure-Activity Relationships of Cyclohexane-1,3-dione Derivatives
The biological activity of cyclohexane-1,3-dione derivatives is closely tied to their chemical structure. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cyclohexane-1,3-dione skeleton influence its function, particularly in the development of herbicides and anticancer agents. nih.govmdpi.com
Key findings from SAR studies include:
A 1,3-dione feature is often essential for the inhibitory activity of these compounds against enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. mdpi.com
Substitutions on the ring can significantly alter activity. For example, the addition of dimethyl groups on the cyclohexane-1,3-dione ring has been shown to adversely affect herbicidal activity in some cases. mdpi.com
Physicochemical and electronic properties are highly correlated with biological activity. Descriptors such as molecular area, polar surface area, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are determinants of the inhibitory potential of these derivatives against cancer cell lines. nih.gov
| Structural Feature | Impact on Activity | Research Context | Reference |
|---|---|---|---|
| Core 1,3-Dione Moiety | Required for HPPD inhibition. | Herbicidal Activity | mdpi.com |
| Ring Methylation | Generally reduces activity. | Herbicidal Activity | mdpi.com |
| 2-Acyl Side Chain | Length and nature of the chain modulate potency. A C11 alkyl side chain showed high potency. | Herbicidal Activity | mdpi.com |
| Electronic/Physicochemical Properties (e.g., HOMO/LUMO energies) | Strongly correlate with anticancer inhibitory activity. | Anticancer Activity (NSCLC) | nih.gov |
Metal Complexes of Cyclohexane-1,3-dione Ligands
The cyclohexane-1,3-dione framework is a notable chelating agent, capable of forming stable complexes with various metal ions. nih.gov The inhibitory properties of some cyclohexane-1,3-dione derivatives are attributed to their ability to chelate ferrous ions in the active sites of enzymes. nih.gov
Researchers have successfully synthesized novel ligands from cyclohexane-1,3-dione and subsequently formed complexes with metal ions such as Copper(II) and Zinc(II). nih.gov These metal complexes are subjects of investigation for their own unique structural characteristics and potential biological activities, which can differ from the parent ligands. nih.govsigmaaldrich.com The study of these complexes is an important field, as metal-based compounds are explored for various therapeutic applications. uobaghdad.edu.iq
Monocyclic Terpene Synthesis
This compound is a documented precursor for the preparation of monocyclic terpenes. chemicalbook.comchemdad.com Monocyclic terpenes are a class of natural products characterized by a single ring structure and are components of many essential oils. nih.gov The synthesis of these compounds is of significant interest due to their wide range of biological activities and applications in flavors and fragrances. A multistep synthesis route starting from common chemicals can produce this compound, which then serves as a building block for more complex terpene structures. ed.gov Carvotanacetone itself is an oxygenated monoterpene, highlighting the direct lineage from the this compound precursor to this class of natural products. nih.gov
Spirocyclopropane Derivatives
The synthesis of spirocyclopropane derivatives represents an advanced application of cyclohexane-1,3-dione chemistry. Spiro compounds, which contain two rings connected by a single atom, are valuable scaffolds in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds, such as cyclohexane-1,3-dione, is a key method for creating these complex structures. researchgate.net
Synthetic strategies to produce spirocyclopropanes from 1,3-diones include:
Michael-Initiated Ring Closure (MIRC): This strategy is a common and effective method for forming the cyclopropane (B1198618) ring fused to the cyclohexane-dione structure. researchgate.net
Reaction with Diazomethane: This method involves a double methylene (B1212753) transfer to form a spiro-fused cyclopropane ring. researchgate.net
N-Iodosuccinimide-Initiated Spirocyclopropanation: A more recent method involves a radical reaction that allows for the synthesis of spiro[2.4]heptane-4,7-dione derivatives under mild conditions at room temperature. researchgate.net
These synthetic routes provide access to highly functionalized spirocyclic molecules that are of interest for further chemical and biological investigation. researchgate.net
Applications in Medicinal Chemistry and Biological Research
Role as an Intermediate in Pharmaceutical Development
5-Isopropyl-1,3-cyclohexanedione and its parent compound, 1,3-cyclohexanedione (B196179), are recognized as important intermediates in organic synthesis, enabling the creation of diverse and complex molecules for the pharmaceutical industry. scbt.com The structure is a key precursor for building a variety of synthetically significant compounds. researchgate.net Specifically, this compound may be used as a starting reagent for the synthesis of carvotanacetone (B1241184) analogs and in the preparation of monocyclic terpenes. chemicalbook.comchemdad.com The broader 1,3-cyclohexanedione scaffold is also utilized in the manufacture of established drugs such as Ondansetron, a medication used to prevent nausea and vomiting. wikipedia.org The consistent demand for high-purity chemical intermediates like these is driven by the continuous search for novel drug candidates and more efficient synthetic pathways in pharmaceutical research and development. scbt.com
Inhibitory Activities of Derivatives (e.g., HPPD inhibition)
Derivatives of the cyclohexane-1,3-dione skeleton are prominent in agricultural science, particularly as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netwikipedia.orgnih.gov This enzyme is a crucial target in the development of herbicides because its inhibition disrupts photosynthesis in plants, leading to a characteristic bleaching effect and eventual death of the weed. wikipedia.orgnih.gov
Numerous studies have focused on designing and synthesizing novel cyclohexanedione derivatives to discover potent and selective HPPD inhibitors. For instance, a series of 2-(arylformyl)cyclohexane-1,3-dione derivatives were developed, with some compounds exhibiting superior potency against Arabidopsis thaliana HPPD (AtHPPD) compared to the commercial herbicide mesotrione. sigmaaldrich.com Molecular docking studies revealed that the enhanced activity of certain derivatives was due to more stable π-π interactions with key amino acid residues (Phe-360 and Phe-403) in the active site of the enzyme. sigmaaldrich.com
In another study, novel cyclohexanedione derivatives containing pyrazole and pyridine groups were synthesized. One compound, designated G31, showed an excellent inhibitory rate of over 90% against weeds such as Plantago depressa and Capsella bursa-pastoris, with activity comparable to mesotrione. researchgate.net Importantly, compound G31 also demonstrated high crop safety, with minimal injury to corn, sorghum, soybean, and cotton at effective dosages. researchgate.net These findings underscore the potential of using the cyclohexanedione scaffold to develop new, effective, and safe herbicides. researchgate.net
| Compound Type | Target Enzyme | Key Findings | Reference |
| 2-(arylformyl)cyclohexane-1,3-diones | Arabidopsis thaliana HPPD (AtHPPD) | Some derivatives showed higher potency than mesotrione; formed stable interactions with Phe-360 and Phe-403 residues. | sigmaaldrich.com |
| Cyclohexanediones with pyrazole/pyridine groups | Arabidopsis thaliana HPPD (AtHPPD) | Compound G31 had >90% inhibitory rate against certain weeds, comparable to mesotrione, with good crop safety. | researchgate.net |
Potential for Novel Drug Formulations
While this compound itself is primarily utilized as a synthetic building block rather than a final active pharmaceutical ingredient, its role as a versatile precursor is critical. It enables the synthesis of a wide array of bioactive molecules that can subsequently be developed into novel drug formulations. scbt.comresearchgate.net The chemical properties of the derivatives synthesized from this intermediate determine the possibilities for their formulation into various delivery systems for therapeutic use.
Bioactive Compounds in Natural Extracts
The cyclohexane-1,3-dione core structure is not only a product of laboratory synthesis but is also found in nature. Certain plant species produce secondary metabolites containing this chemical framework, which exhibit significant biological activities. For example, 2-acylcyclohexane-1,3-diones such as alatanone A and alatanone B have been isolated from plants of the Peperomia genus. nih.gov Another well-known natural triketone is leptospermone, which is found in the essential oils of the manuka tree (Leptospermum scoparium). nih.gov
Herbicidal Activity
The natural occurrence of these compounds is directly linked to their ecological function, including herbicidal effects. Leptospermone, the primary natural triketone in manuka oil, has been investigated as a natural herbicide and served as the foundational structure for the development of commercial triketone herbicides like sulcotrione. nih.gov It functions by inhibiting the HPPD enzyme. nih.gov Research on congeners derived from Peperomia natural products has shown that a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain was a potent inhibitor of plant HPPD, slightly more so than sulcotrione. nih.gov This highlights that natural extracts containing these compounds are a valuable source for identifying and developing new herbicidal agents. nih.gov
| Natural Compound | Plant Source | Biological Activity |
| Alatanone A & B | Peperomia species | Bioactive secondary metabolites |
| Leptospermone | Leptospermum scoparium (Manuka) | HPPD inhibition, Herbicidal |
Antimicrobial Properties of Derivatives
The functional versatility of the cyclohexane (B81311) scaffold has led to the development of derivatives with significant antimicrobial properties. Due to rising antimicrobial resistance, functionally substituted alicyclic compounds are being explored as potential future antimicrobial agents.
Studies have reported the antimicrobial activities of novel monocyclic and spirocyclic cyclohexane derivatives. In one screening, three such derivatives showed variable but notable antimicrobial effects against Gram-positive bacteria, Gram-negative bacteria, and fungi, with stronger activity observed against Gram-negative strains. nih.gov Another study on a cyclohexane tosyloxyimine derivative found it to be more active against Gram-negative bacteria compared to Gram-positive bacteria, with remarkable activity against Escherichia coli and Acinetobacter baumannii at a 0.3% concentration. sigmaaldrich.com
Furthermore, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated. One derivative exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, while another selectively inhibited the growth of Yersinia enterocolitica. mdpi.com These findings demonstrate the broad potential of cyclohexane-based structures in the development of new agents to combat microbial infections.
Anti-inflammatory Effects of Derivatives
Derivatives of cyclohexane have also emerged as promising candidates for new anti-inflammatory drugs. The search for novel therapeutic agents is driven by the increasing incidence of acute and chronic inflammatory diseases.
A preclinical in vivo study evaluated a synthesized aryl-cyclohexanone derivative in a murine model of acute lung injury. The results showed that the molecule protected against inflammation by decreasing the migration of leukocytes, reducing pro-inflammatory cytokine secretion (including TNF-α, IL-6, and IFN-γ), and lowering other inflammatory markers. nih.gov This suggests that aryl-cyclohexanone is a promising molecule for developing a safe anti-inflammatory drug. nih.gov
Similarly, new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to possess potent anti-inflammatory properties. In cell cultures, certain derivatives strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α, while another significantly reduced the release of TNF-α, IL-6, and IL-10. mdpi.com Bioactive meroterpenoids with a cyclohexene moiety, isolated from natural sources, have also demonstrated anti-inflammatory effects by inhibiting these key cytokines. mdpi.com
| Derivative Class | Model / System | Key Anti-inflammatory Effects |
| Aryl-cyclohexanone | Murine model of acute lung injury | Decreased leukocyte migration; reduced secretion of TNF-α, IL-6, IFN-γ. nih.gov |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Human peripheral blood mononuclear cells (PBMCs) | Strong inhibition of TNF-α secretion; significant reduction in TNF-α, IL-6, and IL-10 release. mdpi.com |
Despite a comprehensive search for scientific literature regarding the role of this compound in the investigation of enzymatic reactions, no specific studies detailing its use as a substrate, inhibitor, or probe were identified. The available information primarily focuses on the chemical synthesis of this compound and its applications as a precursor in the broader field of organic chemistry, rather than in specific biocatalytic or medicinal chemistry research concerning enzyme interactions.
Therefore, the section on "Investigation of Enzymatic Reactions" cannot be developed at this time due to a lack of relevant research findings in the public domain.
Advanced Characterization and Analytical Research
Spectroscopic Analysis in Synthetic Chemistry
Spectroscopic techniques are fundamental tools for elucidating the molecular structure of 5-Isopropyl-1,3-cyclohexanedione. By analyzing the interaction of the compound with electromagnetic radiation, chemists can map its functional groups and the connectivity of its atoms.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, revealing insights into its electronic environment and the keto-enol tautomerism inherent to β-diketones. The chemical shifts (δ) of the protons are influenced by the shielding and deshielding effects of neighboring functional groups.
The ¹H NMR spectrum of a derivative of this compound shows characteristic signals that can be assigned to the different protons in the molecule. For instance, the methyl protons of the isopropyl group typically appear as a doublet, while the methine proton of the isopropyl group appears as a multiplet further downfield. The protons on the cyclohexanedione ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The presence of the enol form can be identified by a characteristic signal for the enolic proton, often appearing as a broad singlet. rsc.org
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 0.98 | m | Isopropyl -CH₃ |
| 1.67 | m | Cyclohexane (B81311) ring proton |
| 1.89 - 2.49 | m | Cyclohexane ring protons |
| 2.51 - 2.67 | m | Cyclohexane ring proton |
| 2.75 | m | Isopropyl -CH |
Note: Data is based on a derivative and may vary for the parent compound. The multiplicity 'm' denotes a multiplet. rsc.org
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.
As a β-diketone, this compound exists in equilibrium between its diketo and enol forms, both of which have distinct IR absorption bands. nih.govblogspot.comrsc.org The diketo form is characterized by strong C=O stretching vibrations, typically in the range of 1687–1790 cm⁻¹. nih.gov The enol form exhibits a C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding, as well as a broad O-H stretch. blogspot.com The C=C stretching of the enol form is also observable. nih.gov A study on a derivative of this compound reported several characteristic IR peaks. rsc.org
Table 2: Key IR Absorption Bands for a this compound Derivative
| Wavenumber (cm⁻¹) | Description |
| 2957, 2929, 2872 | C-H stretching (alkyl) |
| 1650 | C=O stretching (carbonyl) |
| 1617, 1600 | C=C stretching |
| 1521 | N-O stretching (in derivative) |
| 1350, 1200 | C-H bending / C-O stretching |
| 936, 919, 815, 750 | Out-of-plane bending |
Note: Data is based on a derivative and peak positions may differ for the parent compound. rsc.org
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound and is often used to determine its purity, with assays commonly showing 99% purity. sigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.
For ketones, the elution order is generally determined by their boiling points, with more volatile compounds eluting first. ursinus.edu The choice of stationary phase is also crucial; nonpolar solutes are best separated on nonpolar columns, while polar solutes require polar stationary phases. libretexts.org A variety of stationary phases, such as those based on polysiloxanes (e.g., OV-210, OV-225) or polyethylene glycol (e.g., Carbowax 20M), are suitable for the analysis of ketones. libretexts.org
Table 3: Typical GC Parameters for Ketone Analysis
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., Carbowax 20M or a cyanopropylphenylmethyl polysiloxane) |
| Carrier Gas | Helium (He), Argon (Ar), or Nitrogen (N₂) libretexts.org |
| Injector Temperature | Sufficiently high to ensure complete vaporization without thermal degradation. |
| Oven Temperature | Isothermal or programmed temperature ramp, starting below the boiling point of the analyte. libretexts.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of this compound, particularly when the compound is part of a complex mixture or is not sufficiently volatile for GC. For enhanced detection, especially at low concentrations, ketones are often derivatized with 2,4-dinitrophenylhydrazine (DNPH). researchgate.netepa.govauroraprosci.com This reaction produces 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by a UV-Vis detector at around 360-365 nm. researchgate.netepa.govsigmaaldrich.com
The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Table 4: Representative HPLC Conditions for Ketone-DNPH Derivative Analysis
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.com |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water. researchgate.netauroraprosci.comsigmaaldrich.com |
| Flow Rate | Typically 1-2 mL/min. sigmaaldrich.com |
| Column Temperature | Often controlled, for example, at 30 °C. auroraprosci.comsigmaaldrich.com |
| Detector | UV-Vis Diode-Array Detector (DAD) set at 360 nm. epa.govsigmaaldrich.com |
| Injection Volume | 5-20 µL. auroraprosci.comsigmaaldrich.com |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of this compound and can be used to elucidate its structure by analyzing its fragmentation patterns.
When coupled with Gas Chromatography (GC-MS), it is a particularly effective method for identifying and quantifying the compound in complex mixtures. The electron ionization (EI) mass spectrum of this compound (molecular weight: 154.21 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation of ketones is characterized by cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org A common fragmentation pathway for compounds containing an isopropyl group is the loss of this group (mass of 43 u), leading to a significant fragment ion. ajgreenchem.com GC-MS data available on PubChem for this compound indicates key fragment ions. nih.gov
Table 5: GC-MS Fragmentation Data for this compound
| m/z Value | Relative Intensity | Possible Fragment |
| 97 | Top Peak | [M - C₃H₇ - H₂O]⁺ or other rearrangement fragment |
| 41 | 2nd Highest | [C₃H₅]⁺ (Allyl cation) |
| 69 | 3rd Highest | [C₅H₉]⁺ or [C₄H₅O]⁺ |
Source: PubChem nih.gov
The analysis of these fragments helps to confirm the presence of the cyclohexanedione ring and the isopropyl substituent, thereby verifying the structure of the synthesized compound.
Crystallography and Solid-State Analysis
Despite a thorough search of scientific literature and structural databases, detailed crystallographic data from single-crystal X-ray diffraction or other solid-state analysis for this compound is not publicly available at this time. Structural elucidation and solid-state characterization are crucial for understanding the three-dimensional arrangement of molecules in a crystalline lattice, which influences physical properties such as melting point, solubility, and stability.
While information on the crystal structure of derivative compounds exists, specific data regarding the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates for the parent compound, this compound, have not been reported in the accessible literature. Such studies would provide valuable insights into intermolecular interactions, conformational preferences of the isopropyl group and the cyclohexanedione ring in the solid state.
Future research involving the growth of suitable single crystals and subsequent X-ray diffraction analysis would be necessary to determine these crystallographic parameters.
Computational and Theoretical Studies
Molecular Modeling and Conformational Energy Calculations
The conformational landscape of 1,3-cyclohexanedione (B196179), the parent structure of 5-isopropyl-1,3-cyclohexanedione, has been a subject of theoretical investigation. The parent molecule is known to exist predominantly in the enol tautomeric form in solution. Computational studies on 1,3-cyclohexanedione have explored its chair-to-chair interconversion. Unlike the simple chair-chair interconversion in cyclohexane (B81311), the process in 1,3-cyclohexanedione is more complex, involving boat and twisted-boat intermediates.
The presence of a bulky isopropyl group at the 5-position significantly influences the conformational preferences of the cyclohexane-1,3-dione ring. The isopropyl group can adopt either an axial or equatorial position, leading to two distinct chair conformations. Due to steric hindrance, the equatorial conformation is generally more stable than the axial conformation. Molecular mechanics and quantum mechanics calculations can be employed to determine the energy difference between these conformers and the energy barriers for their interconversion.
| Substituent at C5 | Preferred Conformation | Reason |
|---|---|---|
| -H | - | Parent compound, reference for substitution effects. |
| -CH(CH3)2 (Isopropyl) | Equatorial | Minimizes 1,3-diaxial interactions, leading to lower steric strain. |
Quantum Chemical Calculations (e.g., M06-2x/6-311++G(2d,2p) level of theory)
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. The M06-2x functional with a large basis set like 6-311++G(2d,2p) is a well-regarded level of theory for studying non-covalent interactions, thermochemistry, and kinetics, making it suitable for analyzing cyclohexanedione systems.
For this compound, these calculations can be used to:
Determine Tautomeric Equilibrium: Accurately predict the relative energies of the diketo and enol tautomers. In the gas phase and in non-polar solvents, the enol form is expected to be more stable due to the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.
Analyze Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Predict Spectroscopic Properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra and understand the nature of electronic transitions. sigmaaldrich.comgoogle.com
| Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Electron-donating ability | DFT (e.g., M06-2x/6-311++G(2d,2p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., M06-2x/6-311++G(2d,2p)) |
| HOMO-LUMO Gap | Chemical reactivity and stability | DFT (e.g., M06-2x/6-311++G(2d,2p)) |
| Dipole Moment | Polarity and intermolecular interactions | DFT (e.g., M06-2x/6-311++G(2d,2p)) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are extensively used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the molecular features that are important for a specific biological effect.
Derivatives of 1,3-cyclohexanedione are known to exhibit various biological activities, including herbicidal and anticancer effects. wikipedia.orgnih.gov For instance, several commercial herbicides are derivatives of 1,3-cyclohexanedione. wikipedia.org QSAR studies on these derivatives have been performed to identify the key structural requirements for their biological activity. nih.gov
A typical QSAR study on derivatives of this compound would involve:
Data Set: A series of derivatives with varying substituents on the 1,3-cyclohexanedione scaffold and their corresponding measured biological activities (e.g., herbicidal IC50 values).
Descriptor Calculation: Calculation of a large number of molecular descriptors for each compound, which can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Such as partial charges, dipole moment, and HOMO/LUMO energies.
Physicochemical: Like hydrophobicity (logP) and molar refractivity.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorous validation of the model using internal and external validation techniques to ensure its predictive power.
For herbicidal derivatives, QSAR models have shown that properties like hydrophobicity, steric parameters, and electronic features of the substituents play a crucial role in determining their efficacy. nih.gov A QSAR model for derivatives of this compound could guide the synthesis of new, more potent herbicides by predicting the activity of yet unsynthesized compounds.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Physicochemical | logP (Octanol-water partition coefficient) | Governs the transport of the compound to the target site. |
| Electronic | HOMO/LUMO energies | Relates to the compound's ability to engage in charge-transfer interactions with the target receptor. nih.gov |
| Steric | Molar Refractivity (MR) | Accounts for the size and polarizability of substituents, influencing binding to the active site. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Pathways
The synthesis of 5-Isopropyl-1,3-cyclohexanedione and its parent structure has traditionally been accomplished through several established methods. One common route involves the condensation of isobutylideneacetone with ethyl malonate. chemdad.comchemicalbook.com Another well-documented, multi-step sequence includes an aldol (B89426) condensation, Dieckmann-type annulation, ester hydrolysis, and subsequent decarboxylation, starting from basic commodity chemicals. chemdad.comchemicalbook.comed.gov A further method involves the Michael addition of diethyl malonate to 5-methyl-3-hexene-2-one, followed by cyclization, hydrolysis, and decarboxylation. prepchem.com
Table 1: Comparison of Synthetic Pathways for Cyclohexanedione Derivatives
| Pathway | Key Reactions | Starting Materials (Example) | Key Advantages | Reference |
|---|---|---|---|---|
| Classic Multistep Synthesis | Aldol Condensation, Dieckmann Annulation, Hydrolysis, Decarboxylation | Commodity Chemicals | Uses fundamental, well-understood reactions. | ed.gov |
| Condensation Route | Michael Addition, Cyclization | Isobutylideneacetone, Ethyl Malonate | Direct approach to the core structure. | chemdad.comchemicalbook.com |
| Novel One-Pot Process | Michael-Claisen Process | Acetone (B3395972) derivatives, α,β-Unsaturated Esters | Improved atom economy, facile, scalable. | google.comgoogle.com |
| Optimized Cycloaddition | Acid-Catalyzed Formal (4+1) Cycloaddition | Enone derivatives, 1,3-Cyclohexanedione (B196179) | Drastically reduced catalyst loading, high yield and selectivity. | acs.org |
Exploration of New Biological Targets and Therapeutic Applications
The cyclohexane-1,3-dione scaffold is a crucial component in many biologically active molecules, including natural products and synthetic drugs. google.comgoogle.com Derivatives are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a property utilized in both herbicides and drugs for treating rare metabolic disorders. google.comnih.gov Current research is expanding the therapeutic potential of this class of compounds, with a strong focus on oncology and infectious diseases.
A significant area of investigation is the development of cyclohexane-1,3-dione derivatives as anticancer agents. acs.org Studies have demonstrated that heterocyclic compounds built upon this core structure show inhibitory activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), gastric carcinoma, and hepatocellular carcinoma. acs.org The mechanism often involves the inhibition of receptor tyrosine kinases, which are crucial for cancer cell growth and proliferation. acs.org A computer-aided drug design study successfully designed 36 new small molecules based on the cyclohexane-1,3-dione structure as potential inhibitors of the c-Met protein, a key target in NSCLC therapy.
Beyond cancer, these derivatives are being explored for other therapeutic uses. The core structure is a valuable intermediate in the synthesis of pharmaceuticals for metabolic disorders. chemimpex.com Furthermore, novel metal complexes of cyclohexane-1,3-dione ligands have been synthesized and tested for antibacterial activity against pathogens like Escherichia coli and Enterococcus faecalis, opening a potential new avenue for antimicrobial drug development. nih.gov
Table 2: Investigated Biological Targets and Therapeutic Applications
| Therapeutic Area | Biological Target (Example) | Application | Reference |
|---|---|---|---|
| Oncology | c-Met, Receptor Tyrosine Kinases | Potential treatment for Non-Small-Cell Lung Cancer (NSCLC) and other cancers. | acs.org |
| Infectious Disease | Bacterial cellular components | Development of new antibacterial agents. | nih.gov |
| Metabolic Disorders | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Treatment of hereditary tyrosinemia type 1. | google.comnih.gov |
| Cardiovascular | Beta-adrenergic receptors (via intermediates) | Intermediate for pindolol (B1678383) and its analogs. | google.com |
Green Chemistry Approaches to Synthesis
In line with the growing demand for sustainable chemical manufacturing, research is actively seeking greener synthetic routes to 1,3-cyclohexanediones. A primary focus is the catalytic hydrogenation of resorcinol (B1680541) and its derivatives, which avoids the multiple steps and waste associated with classical condensation reactions. researchgate.netwikipedia.orggoogle.com
One promising green approach is catalytic transfer hydrogenation (CTH). nih.govsciencemadness.org This technique uses safer, more easily handled hydrogen donor molecules like ammonium (B1175870) formate (B1220265), isopropanol, or formic acid in place of high-pressure hydrogen gas. google.comnih.gov A patented process describes the efficient conversion of resorcinol to 1,3-cyclohexanedione using a Palladium on Carbon (Pd/C) catalyst in water with ammonium formate as the hydrogen source, achieving over 98% conversion and 96% selectivity. google.com This method is not only safer but also uses water as a green solvent.
Advanced Materials Science Applications
The unique chemical properties of the 1,3-dione functionality are being explored for applications in advanced materials. The ability of the enolate form of 1,3-diketones to act as a bidentate ligand for metal ions is a key area of interest. nih.gov Researchers have synthesized and characterized novel metal complexes using cyclohexane-1,3-dione derivative ligands with metals such as Copper(II) and Zinc(II). nih.gov The thermal and spectroscopic properties of these complexes were studied, suggesting their potential as precursors for creating functional materials, catalysts, or metal-organic frameworks (MOFs).
Another interesting material application stems from the discovery that cyclic 1,3-diketone derivatives can function as buffering molecules in non-aqueous solutions. acs.org This property could be harnessed in formulations where pH control in an organic medium is critical.
Furthermore, the cyclohexane (B81311) ring itself is a valuable component in polymer science. While not a direct use of the dione (B5365651), the hydrogenation of this compound would yield the corresponding 1,3-diol (5-isopropyl-1,3-cyclohexanediol). This diol could serve as a monomer for the synthesis of specialty polyesters and other polymers. Patents have been granted for polymers incorporating similar cyclohexanedimethanol monomers to create powder coatings with an excellent balance of hardness, flexibility, and chemical resistance, indicating a potential future application for diols derived from this compound. google.com
Q & A
Q. What are the critical safety protocols for handling 5-Isopropyl-1,3-cyclohexanedione in laboratory settings?
- Methodological Answer : Researchers must wear protective equipment (gloves, lab coats, goggles) to avoid skin/eye contact and inhalation. Experiments involving volatile derivatives should be conducted in fume hoods or gloveboxes to mitigate exposure risks. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For derivatives with toxic byproducts, consult safety data sheets (SDS) to identify specific hazards, such as respiratory irritants or carcinogenic risks .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar cyclohexanediones?
- Methodological Answer :
- NMR : The isopropyl group (C(CH₃)₂) generates distinct splitting patterns in -NMR (e.g., septet for the methine proton at δ ~2.5 ppm) and -NMR (two quartets near δ 25–30 ppm).
- IR : The diketone moiety (C=O) shows strong absorption bands at ~1700–1750 cm⁻¹. Substituent effects (e.g., isopropyl) may shift these bands slightly compared to unsubstituted analogs.
Cross-reference experimental data with computational predictions (DFT/B3LYP) for validation .
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer :
- Friedel-Crafts Acylation : React cyclohexane-1,3-dione with isopropyl chloride in the presence of AlCl₃.
- Oxidative Cyclization : Treat isopropyl-substituted diketone precursors (e.g., 5-isopropyl-1,3-diketones) with oxidizing agents like KMnO₄ under acidic conditions.
Monitor reaction progress via TLC and optimize yields by adjusting temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the α-carbon. Electronic effects (inductive electron donation) reduce electrophilicity of the diketone. To quantify:
- Compare reaction rates with unsubstituted cyclohexanedione using kinetic studies (UV-Vis or GC-MS).
- Perform Hammett analysis with para-substituted derivatives to isolate electronic contributions.
Computational modeling (e.g., Fukui indices) can predict reactive sites .
Q. What strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?
- Methodological Answer :
- Controlled Solubility Testing : Use standardized protocols (e.g., shake-flask method) at fixed temperatures (25°C) to measure solubility in solvents like water, ethanol, and hexane.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent polarity with solute interactions.
Discrepancies may arise from impurities (e.g., residual alkylation catalysts) or polymorphic forms. Purity verification via HPLC is critical .
Q. How can computational chemistry predict the tautomeric behavior of this compound in solution?
- Methodological Answer :
- DFT Calculations : Optimize enol and keto tautomers at the B3LYP/6-31G** level to compare Gibbs free energies.
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects (e.g., water vs. DMSO).
Experimental validation via -NMR in deuterated solvents can detect enol-keto equilibrium shifts .
Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Transition Metal Catalysts : Pd(PPh₃)₄ or CuI in Suzuki-Miyaura couplings to functionalize the diketone core.
- Ligand Design : Bulky ligands (e.g., XPhos) improve selectivity for less hindered positions.
Screen reaction conditions (solvent, temperature) and characterize products via X-ray crystallography to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
